molecular formula C7H6ClNO2 B1591874 2-Chloro-4-hydroxybenzamide CAS No. 1046818-83-0

2-Chloro-4-hydroxybenzamide

Cat. No.: B1591874
CAS No.: 1046818-83-0
M. Wt: 171.58 g/mol
InChI Key: YXGBFUHYIISYSS-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. This reaction typically requires a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of ammonia or an amine to form the amide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydroxybenzamide undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Aromatic Substitution: Substituted benzamides.

    Oxidation: Quinone derivatives.

    Reduction: Aminobenzamides.

Scientific Research Applications

2-Chloro-4-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

    2-Chloro-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-Hydroxybenzamide: Lacks the chlorine substitution.

    2-Chlorobenzamide: Lacks the hydroxyl substitution.

Comparison: 2-Chloro-4-hydroxybenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-chloro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGBFUHYIISYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594205
Record name 2-Chloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046818-83-0
Record name 2-Chloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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